Ethyl 4,5-dimethyloxazole-2-carboxylate
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Overview
Description
Ethyl 4,5-dimethyloxazole-2-carboxylate is a chemical compound with the molecular formula C8H11NO3. It is a member of the oxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is often used in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4,5-dimethyloxazole-2-carboxylate can be synthesized through several methods. One common route involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with an appropriate amine and a dehydrating agent can yield the desired oxazole ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. These reactions are typically carried out in reactors equipped with temperature and pressure control to ensure optimal yields and purity. The use of catalysts and solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,5-dimethyloxazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield reduced forms of the oxazole ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce oxazole alcohols .
Scientific Research Applications
Ethyl 4,5-dimethyloxazole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4,5-dimethyloxazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4,5-Dimethyloxazole: A simpler oxazole derivative without the carboxylate group.
Ethyl 2-oxazolecarboxylate: Similar structure but lacks the methyl groups on the oxazole ring.
Uniqueness
Ethyl 4,5-dimethyloxazole-2-carboxylate is unique due to the presence of both methyl groups and the ethyl ester functionality. This combination of structural features imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-1,3-oxazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-9-5(2)6(3)12-7/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUJJALUYISMRGX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(O1)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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